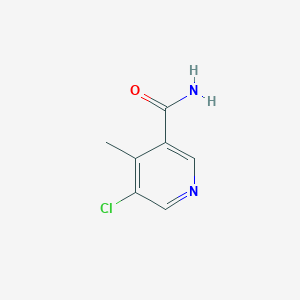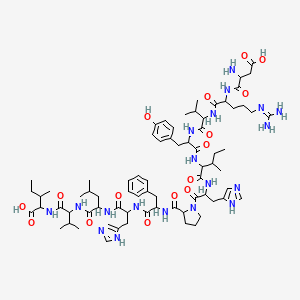![molecular formula C15H20ClNO3S B12116086 Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12116086.png)
Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d’éthyle est un composé organique complexe de formule moléculaire C15H20ClNO3S. Ce composé est remarquable par sa structure unique, qui comprend un cycle benzothiophène, un groupe chlorobutanoyle et un groupe ester éthylique. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques intéressantes et de ses activités biologiques potentielles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d’éthyle implique généralement plusieurs étapesLes conditions réactionnelles nécessitent souvent l’utilisation de catalyseurs et de solvants spécifiques pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réacteurs chimiques à grande échelle et des procédés à flux continu pour optimiser l’efficacité et la capacité de production. L’utilisation de techniques de purification avancées, telles que la chromatographie et la cristallisation, est essentielle pour obtenir le produit souhaité avec une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d’éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l’oxygène dans la molécule.
Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l’oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, tel que l’halogénation ou l’alkylation.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et des agents halogénants comme le chlore ou le brome. Les conditions réactionnelles, telles que la température, la pression et le choix du solvant, sont cruciales pour obtenir la transformation souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des alcanes.
Applications de recherche scientifique
Le 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d’éthyle a un large éventail d’applications de recherche scientifique :
Applications De Recherche Scientifique
Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of scientific research applications:
Mécanisme D'action
Le mécanisme d’action du 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d’éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l’application et du contexte d’utilisation spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires au 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d’éthyle comprennent :
- 2-[(4-chlorobutanoyl)amino]benzoate d’éthyle
- 4-[(4-chlorobutanoyl)amino]phénylacétate d’éthyle
Unicité
Ce qui distingue le 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d’éthyle des composés similaires, c’est son noyau benzothiophène unique, qui lui confère des propriétés chimiques et biologiques distinctes. Cette caractéristique structurelle peut améliorer sa réactivité et ses activités biologiques potentielles, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C15H20ClNO3S |
|---|---|
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
ethyl 2-(4-chlorobutanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C15H20ClNO3S/c1-2-20-15(19)13-10-6-3-4-7-11(10)21-14(13)17-12(18)8-5-9-16/h2-9H2,1H3,(H,17,18) |
Clé InChI |
DGMAXRUAYALBRF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B12116006.png)


![Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]-](/img/structure/B12116029.png)
![Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-](/img/structure/B12116031.png)
![4-[(Z)-[3-(carboxymethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl]benzoic acid](/img/structure/B12116046.png)
![13-Bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12116048.png)


![11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole](/img/structure/B12116059.png)
![4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12116078.png)

![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116102.png)
